4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine
Description
4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine is a chemical compound that has garnered significant attention in scientific research due to its unique properties, such as fluorescence and potential anti-cancer activity. This compound is known for its ability to bind to RNA aptamers, which are short RNA sequences that can specifically bind to target molecules. Its molecular formula is C11H10F2N2OS, and it has a molecular weight of 256.27 g/mol.
Properties
IUPAC Name |
4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2OS/c12-7-5-8(13)10-9(6-7)17-11(14-10)15-1-3-16-4-2-15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOMKBVTTUVWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3S2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Chloro-4,6-difluorobenzo[d]thiazole with Morpholine
The most direct route involves substituting the chlorine atom at position 2 of 2-chloro-4,6-difluorobenzo[d]thiazole with morpholine via nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atoms at positions 4 and 6 activate the benzothiazole ring, facilitating displacement of the chloride leaving group.
Procedure :
A mixture of 2-chloro-4,6-difluorobenzo[d]thiazole (1.0 equiv), morpholine (2.5 equiv), and potassium carbonate (3.0 equiv) in anhydrous dimethylformamide (DMF) is stirred at 120°C under nitrogen for 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the product as a white solid.
Optimization Insights :
- Solvent : DMF outperforms tetrahydrofuran (THF) and acetonitrile due to its high polarity, which stabilizes the transition state.
- Base : Potassium carbonate provides superior yields (78–85%) compared to triethylamine (60–68%) or sodium hydride (72–75%).
- Temperature : Reactions below 100°C result in incomplete conversion, while temperatures above 130°C promote decomposition.
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers an alternative for constructing the C–N bond between 2-bromo-4,6-difluorobenzo[d]thiazole and morpholine. This method is advantageous for substrates with poor SNAr reactivity.
Procedure :
2-Bromo-4,6-difluorobenzo[d]thiazole (1.0 equiv), morpholine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.5 equiv) are combined in toluene. The mixture is refluxed at 110°C for 18 hours. After extraction and purification, the product is isolated in 70–76% yield.
Key Observations :
- Ligand Selection : Bidentate ligands like Xantphos suppress side reactions such as β-hydride elimination.
- Solvent Effects : Toluene minimizes catalyst deactivation compared to polar aprotic solvents.
Multi-Step Synthesis from Aniline Precursors
Cyclocondensation of 4,6-Difluoro-2-aminothiophenol with Morpholine-4-carbonyl Chloride
This approach constructs the benzothiazole ring in situ while introducing the morpholine moiety.
Procedure :
4,6-Difluoro-2-aminothiophenol (1.0 equiv) is treated with morpholine-4-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl. The intermediate undergoes cyclization using thionyl chloride (1.5 equiv) at 50°C for 2 hours, yielding the target compound.
Yield and Purity :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| SNAr | 78–85 | 24 h | Low | High |
| Buchwald-Hartwig | 70–76 | 18 h | Moderate | Moderate |
| Cyclocondensation | 65–70 | 6 h | High | Low |
Key Takeaways :
- SNAr is optimal for large-scale production due to its simplicity and cost-effectiveness.
- Buchwald-Hartwig is preferred for sterically hindered substrates but requires expensive catalysts.
- Cyclocondensation is limited by the availability of specialized starting materials.
Mechanistic Considerations
SNAr Mechanism
The fluorine atoms at positions 4 and 6 withdraw electron density via inductive effects, rendering the carbon at position 2 electrophilic. Morpholine attacks this carbon, forming a Meisenheimer complex, which collapses to release chloride and yield the product.
Oxidative Addition in Cross-Coupling
In Buchwald-Hartwig amination, Pd(0) undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate. Ligand exchange with morpholine followed by reductive elimination restores the Pd(0) catalyst and forms the C–N bond.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H),
- δ 4.10–3.90 (m, 4H, morpholine OCH₂),
- δ 3.70–3.50 (m, 4H, morpholine NCH₂).
LC-MS : m/z 285.1 [M+H]⁺ (calc. 285.08).
Industrial Applications and Patent Landscape
The compound’s utility as a kinase inhibitor intermediate is protected under patents describing SNAr and coupling methodologies. Recent filings emphasize green chemistry approaches, such as replacing DMF with cyclopentyl methyl ether (CPME).
Chemical Reactions Analysis
4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine is utilized as a fluorescent dye in various assays. Its strong fluorescence characteristics make it suitable for sensitive detection techniques in biological systems. This property is particularly valuable in chemical assays where visualization of reactions is necessary.
Biology
The compound plays a significant role in bioimaging techniques due to its fluorescence properties. It allows researchers to visualize biological processes at the molecular level, aiding in the study of cellular mechanisms and interactions.
Medicine
Recent studies indicate that this compound exhibits potential anti-cancer activity . Preliminary research has shown that it can target cancer cells effectively. For instance, cytotoxicity assays demonstrated significant effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 15.63 µM to lower concentrations depending on the specific cell line tested.
Industry
In industrial applications, this compound is leveraged for its stability and reactivity in the synthesis of complex molecules. Its unique structure makes it a candidate for developing new materials with specific properties.
Fluorescence Studies
Research has shown that this compound possesses high quantum yields, making it suitable for sensitive detection techniques in biological systems.
Cytotoxicity Assays
In vitro studies indicated significant cytotoxicity against cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 15.63 µM
- A549 (Lung Cancer) : IC50 values varied based on experimental conditions.
Mechanistic Insights
Binding studies have revealed that the compound interacts with RNA aptamers through non-covalent interactions. This interaction influences gene expression pathways leading to apoptosis in targeted cancer cells.
Mechanism of Action
The mechanism of action of 4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine involves its ability to bind to RNA aptamers. This binding allows the compound to specifically target and interact with certain molecules, leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation, but its fluorescence properties make it a valuable tool in studying these interactions.
Comparison with Similar Compounds
4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine is unique due to its specific structure and properties. Similar compounds include other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its fluorescence properties and used in similar applications.
4,6-Difluoro-2-aminobenzothiazole: Another derivative with potential biological activity.
Benzothiazole: The parent compound, which is used in various industrial and research applications. The uniqueness of this compound lies in its specific binding to RNA aptamers and its potential anti-cancer activity.
Biological Activity
4-(4,6-Difluoro-1,3-benzothiazol-2-yl)morpholine is a compound that has attracted significant attention in the fields of chemistry and biology due to its unique properties, particularly its fluorescence and potential anti-cancer activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C11H10F2N2OS
- Molecular Weight : 256.27 g/mol
- CAS Number : 863001-53-0
The biological activity of this compound primarily involves its ability to bind to RNA aptamers. This binding facilitates specific interactions with target molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its fluorescence properties make it a valuable tool for studying these interactions .
Biological Applications
- Fluorescent Dye : The compound is widely used as a fluorescent dye in chemical assays and bioimaging techniques due to its strong fluorescence properties .
- Cancer Research : Preliminary studies indicate potential anti-cancer activity. The compound has shown promise in targeting cancer cells, making it a candidate for further investigation in cancer treatment .
- Bioimaging : Its fluorescence allows for effective visualization in biological systems, aiding in various experimental assays .
Table 1: Summary of Biological Studies on this compound
Detailed Findings
- Fluorescence Studies : In assays designed to evaluate the compound's fluorescence characteristics, it was found to have high quantum yields, making it suitable for sensitive detection techniques in biological systems .
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 15.63 µM to lower concentrations depending on the specific cell line tested .
- Mechanistic Insights : Binding studies revealed that the compound interacts with RNA aptamers through non-covalent interactions, influencing gene expression pathways that could lead to apoptosis in cancer cells .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other benzothiazole derivatives:
| Compound | Biological Activity |
|---|---|
| 2-Aminobenzothiazole | Known for fluorescence; used in similar assays |
| 4,6-Difluoro-2-aminobenzothiazole | Potential anti-cancer properties |
| Benzothiazole | General applications in industry and research |
Q & A
Basic Research Question
- HPLC : Quantifies purity using a C18 column and UV detection (λ = 254 nm).
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C for similar benzothiazoles).
- Karl Fischer Titration : Measures residual moisture, critical for hygroscopic morpholine derivatives.
How can contradictions in spectroscopic data be resolved?
Advanced Research Question
Conflicting NMR or IR data may arise from tautomerism or solvent effects. Solutions include:
- Variable-Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .
- Cross-Validation : Use complementary techniques like XPS or Raman spectroscopy to confirm functional groups.
What are the reactivity patterns of the benzothiazole core in this compound?
Basic Research Question
The benzothiazole ring undergoes:
- Electrophilic Substitution : Fluorine directs incoming electrophiles to C5 (para to C6-F).
- Ring-Opening Reactions : Strong bases (e.g., NaOH) cleave the thiazole ring, forming thiolate intermediates.
- Oxidation : Peracids convert the thiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties .
How to design experiments studying its adsorption on indoor surfaces?
Advanced Research Question
To analyze surface interactions (e.g., for environmental chemistry studies):
- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on silica or polymer surfaces.
- Controlled Atmosphere Chambers : Simulate indoor humidity (30–60% RH) and temperature (20–25°C) to monitor desorption kinetics.
- Quantum Mechanical Calculations : Model van der Waals interactions between the compound and surface hydroxyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
